
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride
Übersicht
Beschreibung
“3-(2-Chlorophenoxy)propane-1-sulfonyl chloride”, also known as CPSC, is an organic chemical compound with the molecular formula C9H10Cl2O3S . It has a molecular weight of 269.14 .
Molecular Structure Analysis
The molecular structure of “3-(2-Chlorophenoxy)propane-1-sulfonyl chloride” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibitor Synthesis
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride: is utilized as an intermediate in the synthesis of various enzymatic inhibitors. These inhibitors play a crucial role in studying enzyme kinetics and understanding disease mechanisms where enzymes are involved .
Chiral Sultams and Sultones Generation
The compound is involved in the generation and trapping of derived sulfene with imines and glyoxylates. In the presence of chinchona alkaloids, this leads to the production of chiral sultams and sultones, which are significant in the development of asymmetric synthesis methods .
Pharmaceutical Intermediates
It serves as a key intermediate in the synthesis of pharmaceutical intermediates. These intermediates are essential building blocks for active pharmaceutical ingredients (APIs) used in drug development .
Photoredox Catalysis
In photoredox catalysis, 3-(2-Chlorophenoxy)propane-1-sulfonyl chloride can be used to generate sulfonyl radicals. These radicals are integral to reactions that form sulfonyl-containing phosphorothioates, compounds with applications in pharmaceuticals and agrochemicals .
Alkene Difunctionalization
The compound is involved in multicomponent reactions that allow for the difunctionalization of alkenes. This process is valuable for introducing functional groups into molecules, thereby modifying their chemical properties .
Late-Stage Modification of Complex Molecules
Its reactivity makes it suitable for the late-stage modification of complex molecules. This application is particularly useful in drug discovery and development, where modifications can improve the efficacy or reduce the toxicity of a compound .
Organic Synthesis Building Blocks
Due to its reactive sulfonyl chloride group, it acts as a versatile building block in organic synthesis. It can be used to introduce sulfonyl groups into organic molecules, which can alter their reactivity and solubility .
Research Tool in Organic Chemistry
As a research chemical, it is used to explore new reactions and pathways in organic chemistry. Its unique structure allows researchers to study its reactivity and develop new synthetic methods .
Eigenschaften
IUPAC Name |
3-(2-chlorophenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c10-8-4-1-2-5-9(8)14-6-3-7-15(11,12)13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPLKVXUGITVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1426874.png)
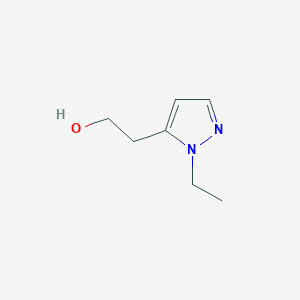
![6-[(methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B1426877.png)
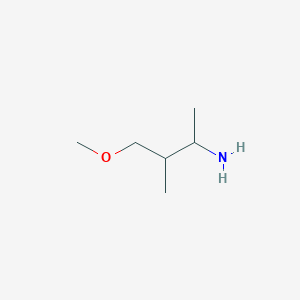
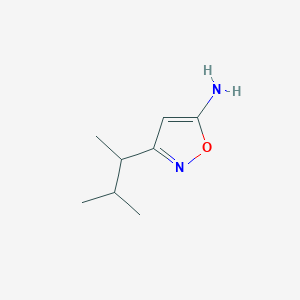
![4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1426881.png)
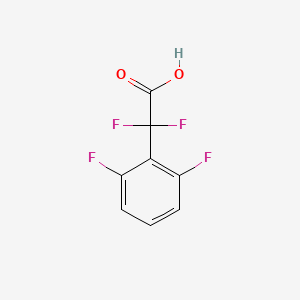
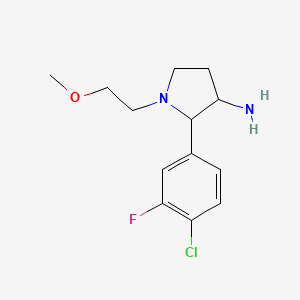
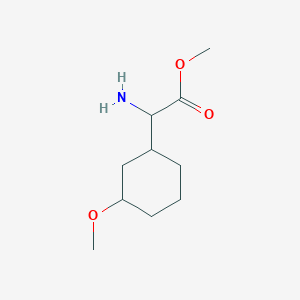

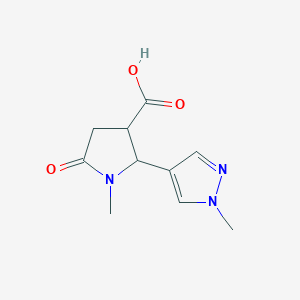
![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
